molecular formula C14H25NO3 B1376938 1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester CAS No. 1357352-29-4

1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester

Cat. No.: B1376938
CAS No.: 1357352-29-4
M. Wt: 255.35 g/mol
InChI Key: IATHSOHEOHVFKP-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 1-hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester exhibits a complex spirocyclic framework with the molecular formula C14H25NO3 and a molecular weight of 255.3532 atomic mass units. The International Union of Pure and Applied Chemistry nomenclature designation reflects the compound's distinctive structural features, including the spiro junction connecting a five-membered and six-membered ring system. The compound's systematic name accurately describes the positioning of the hydroxyl group at position 1, the nitrogen atom at position 8 within the azaspiro framework, and the tert-butyl ester functionality attached to the carboxylic acid group.

The structural representation using Simplified Molecular Input Line Entry System notation provides the string O=C(N1CCC2(CC1)CCCC2O)OC(C)(C)C, which encodes the complete connectivity pattern of the molecule. This notation reveals the presence of a carbonyl group connected to a nitrogen atom that forms part of the spirocyclic system, with the hydroxyl substituent positioned on the cyclohexane ring portion of the structure. The tert-butyl ester group provides steric bulk and influences the compound's overall conformational preferences.

The spirocyclic architecture creates a rigid three-dimensional framework that constrains the conformational flexibility typically observed in linear or monocyclic systems. The spiro center, located at the junction between the five-membered and six-membered rings, serves as a critical structural element that determines the overall molecular geometry. The exact mass of 255.18300 atomic mass units reflects the precise isotopic composition and provides a definitive identifier for mass spectrometric analysis.

Properties

IUPAC Name

tert-butyl 4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-7-14(8-10-15)6-4-5-11(14)16/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATHSOHEOHVFKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Step Synthesis Route (Based on CN111518015A)

This method uses 1,4-dioxaspiro[4.5]decane-8-one as the starting material and proceeds through the following steps:

Step Reaction Description Reagents & Conditions Solvent & Temperature Time Yield & Notes
1 Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile p-Methylsulfonylmethylisocyanide, potassium tert-butoxide Mixed glycol dimethyl ether and ethanol, 0-20 °C - Efficient conversion using cheap raw materials
2 Alkylation of nitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) LDA, 1-bromo-2-chloroethane Toluene, 0-20 °C 12.5-13 hours Formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
3 Hydrogenation reduction and cyclization followed by reaction with tert-butyl dicarbonyl anhydride Raney nickel catalyst, hydrogen gas (50 psi) Methanol, 50 °C 6 hours Yields tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.8.2.5]tetradecane-10-carboxylic acid ester (~80%)
4 Deprotection of compound 4 to yield tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylic acid ester Pyridinium p-toluenesulfonate Acetone-water mixture, 70 °C 15 hours Final product obtained with ~68% yield

Key Advantages:

  • Use of inexpensive, easily obtainable starting materials.
  • Suitable for large-scale industrial production.
  • Reasonable overall yield with well-controlled reaction parameters.

Alternative Preparation via Hydrolysis and Protection (Based on CN105503725A)

This method focuses on converting an intermediate azaspirane compound to the target ester via acid hydrolysis and subsequent tert-butyl protection:

Step Reaction Description Reagents & Conditions Solvent & Temperature Time Yield & Notes
1 Hydrolysis of compound 1 with hydrochloric acid 6 M HCl Reflux 10-20 hours Nearly quantitative conversion (~99.8%)
2 Protection of hydroxy group with di-tert-butyl dicarbonate Sodium carbonate, di-tert-butyl dicarbonate Dioxane-water (1:1), 10-20 °C 10-20 hours Efficient protection, reaction completion confirmed by TLC

This approach highlights a short synthetic route with easy reaction steps and operation, making it suitable for industrial scale-up.

Additional Method: Lithium Hydroxide Mediated Hydrolysis and Alkylation (Based on Ambeed Data)

This method focuses on hydrolysis of tert-butyl esters and subsequent alkylation steps:

Step Reaction Description Reagents & Conditions Solvent & Temperature Time Yield & Notes
1 Hydrolysis of tert-butyl 2-(methoxycarbonyl)-1-oxo-8-azaspiro[4.5]decane-8-carboxylate Lithium hydroxide Ethanol/THF/water (2:2:1), 90 °C 60 hours Isolated yield ~55-60% after purification
2 Alkylation with propionaldehyde using lithium diisopropylamide (LDA) LDA, propionaldehyde THF, -78 °C 30 min reaction Purification by flash chromatography

This method is more suited for laboratory-scale synthesis with emphasis on purity and structural modifications.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reactions Reaction Conditions Yield Range Scale Suitability Notes
Four-step method (CN111518015A) 1,4-dioxaspiro[4.5]decane-8-one Nitrile formation, alkylation, hydrogenation, deprotection 0-70 °C, various solvents, 4 steps 68-80% per step Industrial scale Cost-effective, scalable
Hydrolysis & protection (CN105503725A) Azaspirane intermediate Acid hydrolysis, tert-butyl protection Reflux, 10-20 °C, 10-20 h ~99.8% (hydrolysis) Industrial scale Short route, easy operation
Hydrolysis & alkylation (Ambeed data) tert-butyl ester precursor LiOH hydrolysis, LDA alkylation 90 °C (hydrolysis), -78 °C (alkylation) ~55-60% (hydrolysis) Lab scale Focus on purity, structural control

Research Findings and Notes

  • The four-step method is the most comprehensive and industrially viable, balancing cost, yield, and scalability. The use of Raney nickel catalyzed hydrogenation and tert-butyl dicarbonyl anhydride for cyclization and esterification is a critical step that achieves high purity and yield.

  • The hydrolysis and protection method offers a highly efficient conversion step with near-quantitative yield, suitable for large-scale synthesis with simpler operations.

  • The lithium hydroxide hydrolysis and LDA alkylation method is more suited for detailed structural modifications and laboratory-scale synthesis, where reaction control and purity are prioritized over scale.

  • Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity. For example, the use of mixed solvents (acetone-water, ethanol-THF-water) and temperature control (0-70 °C) are common themes.

  • Purification techniques typically involve silica gel chromatography and recrystallization to achieve the desired product purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Ester Group

The tert-butyl ester serves as a protective group for carboxylic acids. Its removal is critical for accessing the free acid or further functionalization.

Reaction Conditions and Outcomes

MethodReagents/ConditionsYieldSource
Acidic hydrolysisPyridinium p-toluenesulfonate (PPTS) in acetone/water at 70°C68%
Krapcho decarboxylationLiCl, DMSO/H<sub>2</sub>O at 140°CN/A
  • Mechanism : Acidic conditions (e.g., PPTS) protonate the ester oxygen, facilitating cleavage of the tert-butyl group. Krapcho conditions involve nucleophilic attack by chloride ions on the ester carbonyl, leading to decarboxylation .

  • Application : Used in the synthesis of carboxylic acid intermediates for pharmaceuticals .

Hydrolysis of the Ester to Carboxylic Acid

Basic hydrolysis converts the ester to the corresponding carboxylic acid, a common step in synthetic routes.

Reaction Conditions

MethodReagents/ConditionsNotesSource
Basic hydrolysisNaOH in THF/MeOH/H<sub>2</sub>O at refluxStandard procedure
  • Outcome : The tert-butyl ester is cleaved to yield 1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid.

  • Limitations : Competitive side reactions (e.g., epimerization) may occur under strong basic conditions .

Functionalization of the Hydroxy Group

The 1-hydroxy group participates in oxidation and protection reactions.

Key Transformations

Reaction TypeReagents/ConditionsProductSource
OxidationJones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)1-Keto-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester
ProtectionTBSCl, imidazole in DMFSilyl-protected derivative
  • Oxidation : Converts the alcohol to a ketone, altering the spirocyclic core’s electronic properties .

  • Protection : Enables selective modification of other functional groups in multistep syntheses .

Hydrogenation and Cyclization Reactions

The spirocyclic structure and aza group enable ring modifications.

Example Reaction

ProcessReagents/ConditionsOutcomeSource
HydrogenationH<sub>2</sub>, Raney Ni in MeOH at 50°C, 50 psiReduced spirocyclic intermediates
CyclizationLDA, 1-bromo-2-chloroethane in tolueneFormation of chloroethyl derivatives
  • Hydrogenation : Reduces unsaturated bonds in the spiro system, as demonstrated in related azaspirodecanes .

  • Cyclization : Lithium diisopropylamide (LDA) facilitates deprotonation and subsequent alkylation to form complex spiro frameworks .

Case Study: Spirocyclic Proline Derivatives

  • Process : Reduction of the aza group using borane-dimethyl sulfide selectively modifies the ring nitrogen while preserving the ester .

  • Yield : ~80% for intermediate steps in multigram syntheses .

Stability and Handling Considerations

  • Storage : Stable under inert atmospheres but hygroscopic due to the hydroxy group .

  • Hazards : Causes skin and eye irritation (H315, H319) .

Scientific Research Applications

FAAH Inhibition

FAAH inhibitors are crucial in pain management and the treatment of various neurological disorders. The compound has shown promise in preclinical studies as a potent FAAH inhibitor, potentially offering relief from conditions such as:

  • Chronic Pain : By inhibiting FAAH, the compound may enhance the levels of endocannabinoids, which are known to alleviate pain.
  • Neuropathic Pain : Studies indicate that FAAH inhibitors can reduce neuropathic pain by modulating the endocannabinoid system, making this compound a candidate for further research in this area .

Anti-inflammatory Properties

Research suggests that compounds similar to 1-hydroxy-8-aza-spiro[4.5]decane derivatives may exhibit anti-inflammatory effects. These properties can be beneficial in treating inflammatory conditions, such as arthritis or inflammatory bowel disease.

Preclinical Studies

Several preclinical studies have focused on evaluating the efficacy of FAAH inhibitors, including 1-hydroxy-8-aza-spiro[4.5]decane derivatives:

  • Study on Pain Models : In rodent models, administration of FAAH inhibitors led to significant reductions in pain response, suggesting potential applications in human pain management .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for its development into a therapeutic agent:

  • Absorption and Metabolism : Initial studies indicate favorable absorption characteristics, but further research is needed to elucidate its metabolic pathways and potential toxic effects.

Mechanism of Action

The mechanism by which 1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Positional Isomers and Substituent Variations

tert-Butyl 3-hydroxy-1,8-diazaspiro[4.5]decane-8-carboxylate ()
  • Structure : Contains a 1,8-diaza core (two nitrogen atoms) and a benzyl group at position 1.
  • Key Differences: The additional nitrogen increases polarity and hydrogen-bonding capacity.
  • Applications : Likely used in peptide mimetics or as intermediates for kinase inhibitors.
3-Oxo-1-oxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester ()
  • Structure : Features a ketone (oxo) group at position 3 instead of a hydroxyl.
  • Physical Properties : Molecular weight 255.31; melting point 65–66°C.
  • Reactivity : The oxo group allows nucleophilic additions (e.g., Grignard reactions), differing from the hydroxyl’s role in hydrogen bonding or acidic deprotonation.
2-Hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylic acid tert-butyl ester ()
  • Structure : Hydroxyl at position 2.
  • Synthesis : Involves NaBH4-mediated reductions, indicating distinct reactivity compared to 1-hydroxy derivatives.
  • Implications : Spatial arrangement differences may affect interactions in chiral environments or protein binding.

Heteroatom Modifications

1,4-Dioxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester ()
  • Structure : Incorporates a 1,4-dioxa ring (two oxygen atoms).
  • Properties : Molecular weight 243.3; synthesized via Boc protection of the parent spiroamine.
  • Stability : The dioxa ring enhances rigidity and may improve metabolic stability compared to hydroxylated analogs.
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate ()
  • Structure : Triaza core with two dioxo groups.
  • Properties : Molar mass 268.31; density 1.23 g/cm³.
  • Applications: Potential use in protease inhibitors due to hydrogen-bonding motifs from multiple heteroatoms.

Alkyl and Aryl Substituents

(7R,9S)-7-Methyl-9-nonyl derivatives ()
  • Structure: Methyl and nonyl groups at positions 7 and 7.
  • Properties : Molecular weight 383.57; lipophilic substituents enhance logP values, favoring blood-brain barrier penetration.
  • Stereochemistry : R/S configurations influence biological activity, as seen in chiral drug candidates .
7-(4-Chloro-butyl) derivatives ()
  • Structure : Chlorobutyl chain at position 6.
  • Reactivity : The chloro group enables further functionalization (e.g., nucleophilic substitutions).
  • Applications : Intermediate in synthesizing halogenated bioactive molecules.

Comparative Data Tables

Table 1: Physical and Structural Properties

Compound Name Molecular Weight Key Functional Groups Melting Point (°C) Boiling Point (°C) Reference
1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester Not Reported 1-OH, Boc Not Reported Not Reported -
3-Oxo-1-oxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester 255.31 3-Oxo, Boc 65–66 375.5 (predicted)
1,4-Dioxa-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester 243.3 1,4-Dioxa, Boc 55 Not Reported
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 268.31 2,4-Dioxo, Triaza, Boc Not Reported 440.1 (predicted)

Research Findings and Implications

  • Biological Activity : Hydroxyl and oxo derivatives (e.g., ) show promise in MDM2-p53 interaction inhibitors due to hydrophobic substituent compatibility .
  • Stereochemical Influence : Chiral centers in alkyl-substituted analogs () dictate enantioselective binding, critical for optimizing drug efficacy .
  • Stability : Dioxa and triaza derivatives exhibit enhanced metabolic stability, making them suitable for oral drug formulations .

Biological Activity

1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester (CAS No. 1357352-29-4) is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spiro structure characterized by the presence of nitrogen in the ring system, which contributes to its unique chemical properties. The molecular formula is C13H23NO4C_{13}H_{23}NO_4, with a molecular weight of 255.31 g/mol. Its structure can be represented as follows:

1 Hydroxy 8 aza spiro 4 5 decane 8 carboxylic acid tert butyl ester\text{1 Hydroxy 8 aza spiro 4 5 decane 8 carboxylic acid tert butyl ester}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids, thereby modulating pain and inflammation responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.03125 μg/mL
Escherichia coli1 μg/mL
Klebsiella pneumoniae2 μg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Potential

In vitro studies have shown that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival . Further research is necessary to elucidate these pathways fully.

Case Studies and Research Findings

  • Pharmaceutical Development : The compound has been utilized as an intermediate in synthesizing pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier effectively .
  • Biochemical Research : Studies have focused on its role in receptor interactions and enzyme activities, providing insights into potential therapeutic targets for various diseases .
  • Material Science Applications : The unique properties of this compound have prompted exploration in developing advanced materials, such as polymers with specific chemical properties for enhanced performance .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is important to compare it with structurally similar compounds.

Compound Biological Activity
3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl esterModerate antimicrobial activity
1,8-Diaza-spiro[4·5]decane-1-carboxylic acid tert-butyl esterNotable for neurological applications

The spirocyclic nature of this compound imparts distinct biological activities not observed in its analogs .

Q & A

What are the established synthetic routes for 1-Hydroxy-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester, and what are their key challenges?

Methodological Answer:
A multi-step synthesis starting from tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate involves acid hydrolysis (35% HCl reflux for 16 hours) followed by Boc protection using Boc₂O in dioxane/water with K₂CO₃. Key challenges include optimizing yields (e.g., 38% yield in the Boc protection step) and purification via solvent partitioning (MTBE washing) to remove byproducts . Critical parameters include stoichiometric control of Boc₂O and reaction monitoring via TLC or LCMS to minimize side reactions.

How can researchers confirm the structural identity and purity of this spirocyclic compound?

Methodological Answer:
Characterization relies on:

  • ¹H/¹³C NMR : Distinct signals at δ 4.25–4.00 (m, 1H, spirocyclic CH), 1.61–1.38 ppm (m, 11H, tert-butyl and cyclohexyl protons) .
  • LCMS : [M - H]⁻ peak at m/z 284.2 for the Boc-protected intermediate .
  • Elemental Analysis : Matching calculated (C 58.93%, H 8.13%, N 4.91%) and observed (C 59.07%, H 8.04%, N 5.02%) values .
    Purity is assessed via HPLC (>95% by area) and residual solvent analysis (e.g., MTBE removal via vacuum distillation).

What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:
Based on SDS

  • Hazards : Skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Storage : Keep in a cool, dry place under inert atmosphere (N₂/Ar) to prevent hydrolysis .

How can researchers optimize the Boc-protection step to improve reaction yields?

Advanced Methodological Answer:
The Boc-protection step (38% yield in ) can be enhanced by:

  • Stoichiometry Adjustment : Increasing Boc₂O equivalents (e.g., 1.2–1.5 eq.) to drive the reaction.
  • Solvent Optimization : Testing polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
  • Catalysis : Adding DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Reaction Monitoring : Using in-situ FTIR or LCMS to track Boc incorporation and terminate the reaction at completion.

How should researchers address discrepancies in NMR spectral data during characterization?

Advanced Methodological Answer:
Unexpected peaks or splitting patterns (e.g., δ 3.41 ppm multiplet in ) may arise from:

  • Conformational Isomerism : Spirocyclic systems often exhibit restricted rotation; variable-temperature NMR can resolve dynamic effects.
  • Impurities : Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH).
  • Solvent Artifacts : Ensure deuterated solvents are anhydrous; residual protons (e.g., H₂O in CDCl₃) can distort signals.

What strategies ensure the compound’s stability during long-term storage?

Methodological Answer:

  • Moisture Control : Store under desiccant (e.g., molecular sieves) in sealed containers to prevent hydrolysis of the tert-butyl ester .
  • Temperature : Maintain at 2–8°C; thermal stability studies (TGA/DSC) indicate decomposition above 150°C .
  • Light Protection : Use amber vials to avoid photodegradation, as spirocyclic compounds may undergo ring-opening under UV exposure.

How can this compound be applied in designing conformationally restricted peptides or CNS-targeted drugs?

Advanced Methodological Answer:
The spirocyclic scaffold imposes rigidity, mimicking proline’s role in peptide secondary structures. Applications include:

  • GABA Analogues : Structural similarity to spirocyclic amino acid esters (e.g., GABA receptor modulators in ).
  • Peptide Backbone Modification : Incorporate into peptide chains via carboxylate coupling (EDCI/HOBt) to restrict conformational flexibility .
  • Blood-Brain Barrier Penetration : Evaluate logP (calculated ~1.5) and permeability via PAMPA assays for CNS drug potential.

How should researchers address gaps in toxicity and ecotoxicological data for this compound?

Methodological Answer:

  • In Vitro Assays : Conduct Ames test (mutagenicity), HepG2 cytotoxicity, and hERG channel inhibition studies.
  • Ecotoxicology : Use algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests (OECD 202) if environmental release is possible .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl esters) to predict hazards .

What analytical techniques are recommended for monitoring reaction progress in real time?

Advanced Methodological Answer:

  • LCMS : Track molecular ion peaks (e.g., m/z 284.2 for intermediates) .
  • In-situ IR Spectroscopy : Monitor carbonyl stretches (e.g., Boc carbonyl at ~1740 cm⁻¹).
  • NMR Sampling : Use microflow probes for real-time analysis without quenching the reaction.

How can computational methods aid in predicting the compound’s reactivity or binding affinity?

Advanced Methodological Answer:

  • DFT Calculations : Optimize geometry (e.g., Gaussian 16) to predict spirocyclic ring strain and Boc group stability.
  • Molecular Docking : Simulate interactions with target proteins (e.g., GABA receptors using AutoDock Vina) .
  • MD Simulations : Assess conformational dynamics in aqueous vs. lipid bilayer environments for drug design.

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